molecular formula C23H17Br2FN2O4 B11558235 2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11558235
M. Wt: 564.2 g/mol
InChI Key: RPDOJOYZZXZNCM-KKMKTNMSSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dibromoaniline with 3-methylphenoxyacetic acid to form an intermediate, which is then further reacted with 3-fluorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE stands out due to its specific substitution pattern and the presence of both bromine and fluorine atoms.

Properties

Molecular Formula

C23H17Br2FN2O4

Molecular Weight

564.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H17Br2FN2O4/c1-14-4-2-7-19(8-14)31-13-21(29)28-27-12-16-9-17(24)11-20(25)22(16)32-23(30)15-5-3-6-18(26)10-15/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

RPDOJOYZZXZNCM-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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